molecular formula C12H17BrO3 B8341319 2-(3-(3-Bromopropoxy)benzyloxy)ethanol

2-(3-(3-Bromopropoxy)benzyloxy)ethanol

Cat. No.: B8341319
M. Wt: 289.16 g/mol
InChI Key: DONSZVJWOBYIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-Bromopropoxy)benzyloxy)ethanol is a useful research compound. Its molecular formula is C12H17BrO3 and its molecular weight is 289.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

2-[[3-(3-bromopropoxy)phenyl]methoxy]ethanol

InChI

InChI=1S/C12H17BrO3/c13-5-2-7-16-12-4-1-3-11(9-12)10-15-8-6-14/h1,3-4,9,14H,2,5-8,10H2

InChI Key

DONSZVJWOBYIBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCBr)COCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 3-(hydroxymethyl)phenol (8.8 g, 71 mmol) and of paratoluenesulfonic acid (PTSA) (2.3 g, 13.4 mmol) in ethylene glycol (180 mL) is heated to 130° C. under argon for 40 hrs. After cooling down to 80° C., K2CO3 (13 g, 94 mmol) and then 1,3-dibromopropane (42 mL, 386 mmol) are added. After 2 hrs of stirring at this temperature, the reaction is cooled to RT and extracted with a DCM-H2O mixture. And then the organic phase is washed several times with water, dried on Na2SO4 and concentrated in vacuo. The final crude product is obtained as a yellow oil (14 g, 68% for two steps) and used without any further purification.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two

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